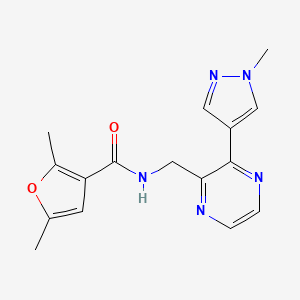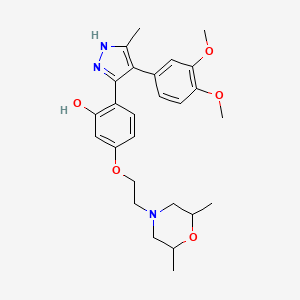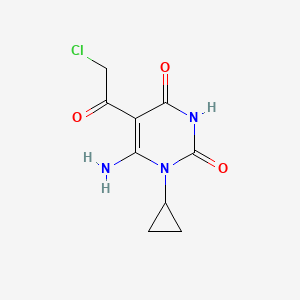
1-(Cyclopropylamino)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylamino)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO2/c10-7(11)8(4-1-5-8)9-6-2-3-6/h6,9H,1-5H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wirkmechanismus
Target of Action
It’s structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is a potent agonist at the nmda-associated glycine site .
Mode of Action
Based on its structural similarity to acc, it might interact with its targets in a similar manner .
Biochemical Pathways
ACC, a structurally similar compound, is involved in the ethylene biosynthesis pathway in plants . It’s synthesized by the enzyme ACC synthase from methionine and converted to ethylene by ACC oxidase .
Result of Action
Acc, a structurally similar compound, plays a critical role in pollination and seed production by activating proteins similar to those involved in nervous system responses in humans and animals .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid .
Vorteile Und Einschränkungen Für Laborexperimente
1-(Cyclopropylamino)cyclobutane-1-carboxylic acid has several advantages for use in lab experiments. Its unique chemical properties make it a valuable tool for studying protein function and cellular processes. This compound can also be easily incorporated into peptides and proteins, allowing for the creation of novel molecules with altered properties. However, this compound also has limitations, including its cost and availability. This compound is a non-proteinogenic amino acid, meaning it is not naturally found in proteins, and must be synthesized for research purposes.
Zukünftige Richtungen
There are several future directions for the study of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid. One potential area of research is the development of this compound-based inhibitors for the treatment of various diseases. This compound has also been used as a tool for the study of protein-protein interactions, and further research in this area could lead to the development of novel therapeutics. Additionally, the incorporation of this compound into peptides and proteins could lead to the creation of novel biomaterials with unique properties.
In conclusion, this compound is a valuable tool in scientific research due to its unique chemical properties and various biochemical and physiological effects. This compound has been used in various research applications, including drug development and protein engineering. While this compound has limitations, its potential for use in the development of novel therapeutics and biomaterials makes it an area of interest for future research.
Synthesemethoden
1-(Cyclopropylamino)cyclobutane-1-carboxylic acid can be synthesized through various methods, including the Strecker synthesis and the Mannich reaction. The Strecker synthesis involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an amino acid. The Mannich reaction involves the reaction of an aldehyde with a primary amine and a ketone. Both methods require specific reagents and conditions and have been optimized for the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylamino)cyclobutane-1-carboxylic acid has been used in various scientific research applications, including drug development, protein engineering, and biochemical studies. This compound can be incorporated into peptides and proteins to alter their properties and study their function. This compound has also been used as a building block for the synthesis of small molecule inhibitors and as a tool for the study of protein-protein interactions.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if safety precautions are not followed .
Eigenschaften
IUPAC Name |
1-(cyclopropylamino)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7(11)8(4-1-5-8)9-6-2-3-6/h6,9H,1-5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMZRRDWPNYJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2996372.png)



![(2Z)-2-[(4-benzoylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide](/img/structure/B2996378.png)
![4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile](/img/structure/B2996380.png)



![{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride](/img/structure/B2996388.png)
